

# Spectroscopic Profile of 2-Nitrobenzenesulfonamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **2-Nitrobenzenesulfonamide**

Cat. No.: **B048108**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-Nitrobenzenesulfonamide**, a key intermediate in organic synthesis and drug discovery. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **2-Nitrobenzenesulfonamide** is C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>4</sub>S, with a molecular weight of 202.19 g/mol. The spectroscopic data presented below serves to confirm the structure and purity of the compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The <sup>1</sup>H and <sup>13</sup>C NMR data for **2-Nitrobenzenesulfonamide** are summarized below.

<sup>1</sup>H NMR (400 MHz, DMSO-d<sub>6</sub>)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment                      |
|----------------------|--------------|-------------|---------------------------------|
| ~8.08                | Multiplet    | 1H          | Aromatic CH                     |
| ~7.94                | Multiplet    | 1H          | Aromatic CH                     |
| ~7.87                | Multiplet    | 1H          | Aromatic CH                     |
| ~7.82                | Multiplet    | 1H          | Aromatic CH                     |
| 7.80 (s)             | Singlet      | 2H          | SO <sub>2</sub> NH <sub>2</sub> |

Note: The aromatic protons exhibit complex splitting patterns due to ortho and meta coupling.

### <sup>13</sup>C NMR

While specific peak-by-peak data is not readily available in all public databases, the expected chemical shift ranges for the carbon atoms in **2-Nitrobenzenesulfonamide** are as follows. Aromatic carbons in nitrobenzene derivatives typically appear between 120 and 150 ppm, with the carbon bearing the nitro group being the most deshielded. The carbon attached to the sulfonamide group will also be significantly deshielded.

## Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic vibrational frequencies for **2-Nitrobenzenesulfonamide** are detailed in the table below. A detailed vibrational analysis has been performed, confirming the assignments of the fundamental vibrations.[\[1\]](#)

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Assignment                            |
|--------------------------------|---------------|---------------------------------------|
| ~3300 - 3400                   | Strong, Broad | N-H stretching (sulfonamide)          |
| ~1530                          | Strong        | Asymmetric NO <sub>2</sub> stretching |
| ~1350                          | Strong        | Symmetric NO <sub>2</sub> stretching  |
| ~1320                          | Strong        | Asymmetric SO <sub>2</sub> stretching |
| ~1160                          | Strong        | Symmetric SO <sub>2</sub> stretching  |
| ~3100                          | Medium        | Aromatic C-H stretching               |
| ~1600, ~1480                   | Medium        | Aromatic C=C stretching               |

## Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For sulfonamides, common fragmentation pathways involve the cleavage of the S-N bond and the loss of SO<sub>2</sub>.<sup>[2]</sup>

| m/z | Relative Intensity | Assignment                                                  |
|-----|--------------------|-------------------------------------------------------------|
| 202 | Moderate           | [M] <sup>+</sup> (Molecular Ion)                            |
| 186 | High               | [M - O] <sup>+</sup> or [M - NH <sub>2</sub> ] <sup>+</sup> |
| 138 | Moderate           | [M - SO <sub>2</sub> ] <sup>+</sup>                         |
| 92  | High               | [C <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>              |
| 76  | Moderate           | [C <sub>6</sub> H <sub>4</sub> ] <sup>+</sup>               |

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for solid organic compounds like **2-Nitrobenzenesulfonamide**.

## NMR Spectroscopy (for Solid Samples)

- Sample Preparation:

- Dissolve 5-10 mg of **2-Nitrobenzenesulfonamide** in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d<sub>6</sub>) in a clean, dry 5 mm NMR tube.
- Ensure the sample is fully dissolved. Gentle warming or vortexing may be applied if necessary.
- Filter the solution through a small plug of glass wool or a syringe filter into the NMR tube to remove any particulate matter.

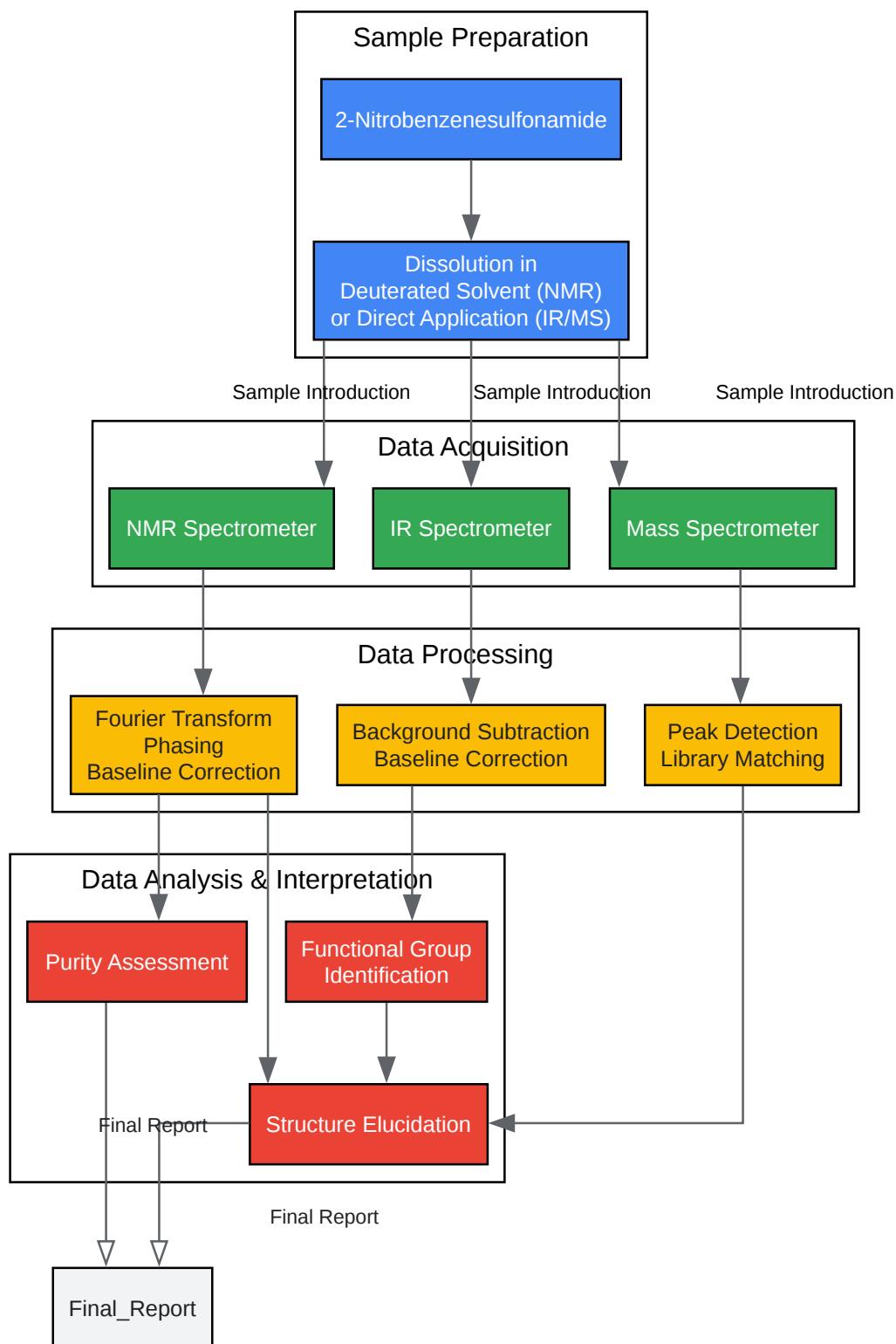
- Instrument Setup:
  - The data presented was acquired on a 400 MHz spectrometer.
  - The probe temperature is typically set to 25 °C.
- Data Acquisition:
  - <sup>1</sup>H NMR: A standard single-pulse experiment is used. Typically, 16 to 64 scans are acquired with a relaxation delay of 1-2 seconds.
  - <sup>13</sup>C NMR: A proton-decoupled experiment is standard. Due to the low natural abundance of <sup>13</sup>C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.
- Data Processing:
  - Apply a Fourier transform to the acquired Free Induction Decay (FID).
  - Phase and baseline correct the spectrum.
  - Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d<sub>6</sub> at 2.50 ppm for <sup>1</sup>H and 39.52 ppm for <sup>13</sup>C) or an internal standard like tetramethylsilane (TMS).

## Attenuated Total Reflectance (ATR) IR Spectroscopy

- Sample Preparation:

- Place a small amount of the solid **2-Nitrobenzenesulfonamide** sample directly onto the ATR crystal.
- Instrument Setup:
  - Ensure the ATR crystal is clean before acquiring a background spectrum.
  - Collect a background spectrum of the empty ATR crystal.
- Data Acquisition:
  - Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal.
  - Acquire the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4  $\text{cm}^{-1}$ .
- Data Processing:
  - The instrument software automatically ratios the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.
  - Perform a baseline correction if necessary.

## Mass Spectrometry (Electron Ionization - EI)


- Sample Introduction:
  - The sample can be introduced directly into the ion source via a solid probe or after separation by gas chromatography (GC-MS).
  - For direct insertion, a small amount of the solid sample is placed in a capillary tube.
- Ionization:
  - In Electron Ionization (EI), the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
- Mass Analysis:

- The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
- Detection:
  - An electron multiplier or similar detector records the abundance of each ion.
- Data Interpretation:
  - The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

## Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

[Click to download full resolution via product page](#)

Caption: Workflow of Spectroscopic Analysis.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Determination of structural and vibrational spectroscopic properties of 2-, 3-, 4-nitrobenzenesulfonamide using FT-IR and FT-Raman experimental techniques and DFT quantum chemical calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-Nitrobenzenesulfonamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b048108#spectroscopic-data-nmr-ir-ms-of-2-nitrobenzenesulfonamide>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)